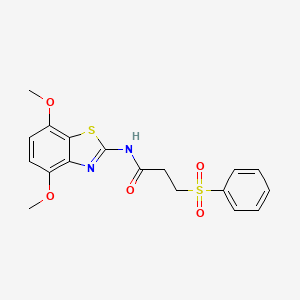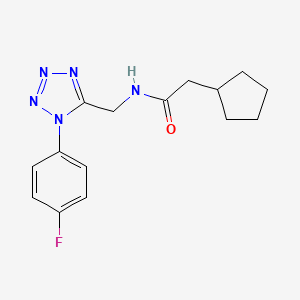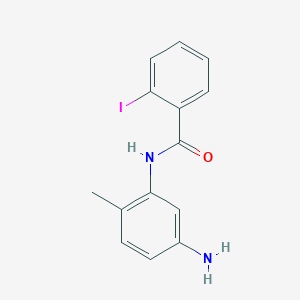![molecular formula C14H8BrN3 B2472794 2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile CAS No. 355418-51-8](/img/structure/B2472794.png)
2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile is an organic compound with the molecular formula C14H8BrN3 It is known for its unique structure, which includes a bromophenyl group attached to a pyrrole ring, further connected to a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization with pyrrole. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Bases such as sodium ethoxide or potassium carbonate are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile
- 2-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile
- 2-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile
Uniqueness
2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can lead to distinct biological and chemical properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-12-3-5-13(6-4-12)18-7-1-2-14(18)8-11(9-16)10-17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWHAFGEFKQKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3-diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide](/img/structure/B2472712.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2472713.png)
![4,5-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2472714.png)




![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)
![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2472727.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2472729.png)
![tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B2472731.png)

![3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}imidazolidine-2,4-dione](/img/structure/B2472733.png)

